Potassium acrylate

Descripción general

Descripción

Potassium acrylate is a potassium salt of acrylic acid with the chemical formula [−CH₂−CH(CO₂K)−]ₙ. It is a type of superabsorbent polymer that can absorb hundreds of times its original weight in purified water . This compound is widely used in various applications due to its excellent water-absorbing properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium acrylate can be synthesized through the neutralization of acrylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where acrylic acid is slowly added to a solution of potassium hydroxide under controlled temperature conditions to prevent excessive heat generation. The resulting solution is then evaporated to obtain solid this compound.

Industrial Production Methods: In industrial settings, this compound is produced by polymerizing acrylic acid in the presence of potassium hydroxide. The polymerization process involves the use of initiators such as potassium persulfate and crosslinkers like N, N-methylene bisacrylamide to form a network structure . The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired polymer properties.

Análisis De Reacciones Químicas

Types of Reactions: Potassium acrylate undergoes various chemical reactions, including:

Polymerization: this compound can polymerize to form polyacrylate, a superabsorbent polymer.

Crosslinking: It can crosslink with other monomers like acrylamide to form copolymers.

Oxidation: this compound can undergo thermo-oxidation in the presence of hydrogen peroxide, leading to its degradation.

Common Reagents and Conditions:

Polymerization: Initiators like potassium persulfate and crosslinkers such as N, N-methylene bisacrylamide are commonly used.

Oxidation: Hydrogen peroxide is used as an oxidizing agent at elevated temperatures.

Major Products Formed:

Polymerization: Polyacrylate and its copolymers.

Oxidation: Degraded products of this compound, which can be further analyzed for their properties.

Aplicaciones Científicas De Investigación

Potassium acrylate has numerous applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of superabsorbent polymers.

Medicine: Utilized in the formulation of hydrogels with antimicrobial properties for medical devices.

Mecanismo De Acción

Potassium acrylate works by forming a network of polymeric chains that attract and hold water molecules. This mechanism is similar to a sponge, where the polymeric chains create a water-insoluble matrix that can absorb and retain large amounts of water . The crosslinked structure of the polymer enhances its water-absorbing capacity and stability.

Comparación Con Compuestos Similares

Sodium polyacrylate: Similar in structure and function but uses sodium ions instead of potassium.

Poly(acrylamide-co-acrylic acid) potassium salt: A copolymer that combines acrylamide and acrylic acid with potassium ions.

Uniqueness of Potassium Acrylate: this compound is unique due to its high water-absorbing capacity and its ability to form stable hydrogels with antimicrobial properties. Its potassium ions provide specific advantages in certain applications, such as enhanced biocompatibility in biomedical uses .

Propiedades

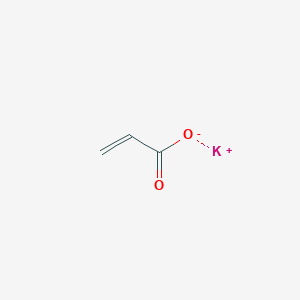

Número CAS |

10192-85-5 |

|---|---|

Fórmula molecular |

C3H4KO2 |

Peso molecular |

111.16 g/mol |

Nombre IUPAC |

potassium;prop-2-enoate |

InChI |

InChI=1S/C3H4O2.K/c1-2-3(4)5;/h2H,1H2,(H,4,5); |

Clave InChI |

HPKNNSJBWTXMHS-UHFFFAOYSA-N |

SMILES |

C=CC(=O)[O-].[K+] |

SMILES isomérico |

C=CC(=O)[O-].[K+] |

SMILES canónico |

C=CC(=O)O.[K] |

Key on ui other cas no. |

10192-85-5 25608-12-2 |

Pictogramas |

Irritant |

Números CAS relacionados |

26159-89-7 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of potassium acrylate?

A1: The molecular formula of this compound is C3H3KO2. It has a molecular weight of 128.17 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Fourier transform infrared (FTIR) spectroscopy is commonly employed to identify the functional groups present in this compound. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, can provide detailed structural information about the compound. [, , ]

Q3: How does this compound contribute to the properties of superabsorbent polymers?

A3: this compound, when copolymerized with other monomers like acrylamide, forms a network capable of absorbing and retaining large amounts of water. The presence of potassium ions enhances the hydrophilic nature of the polymer, contributing to its superabsorbent properties. [, , ]

Q4: How does the presence of salts affect the water absorption capacity of this compound-based hydrogels?

A4: The water absorption capacity of this compound-based hydrogels is significantly reduced in the presence of salts, particularly divalent cations like Ca2+ and Mg2+. This is attributed to the ionic interactions between the charged groups in the polymer network and the dissolved ions, which decrease the osmotic pressure difference driving water absorption. [, , ]

Q5: How does the crosslinking density influence the properties of this compound hydrogels?

A5: Increasing the crosslinking density generally results in hydrogels with higher mechanical strength but lower swelling capacity. This is because a higher crosslinking density creates a tighter polymer network with less space for water molecules to occupy. [, ]

Q6: What factors influence the thermal stability of this compound-based polymers?

A6: The thermal stability of this compound-based polymers is influenced by factors such as the degree of crosslinking, the presence of other comonomers, and the incorporation of fillers. Generally, these polymers exhibit good thermal stability up to temperatures around 400°C. [, ]

Q7: What are the main applications of this compound?

A7: this compound is a key component in the production of superabsorbent polymers (SAPs), widely utilized in agriculture, hygiene products, and various industrial applications. In agriculture, SAPs enhance soil water retention, improve plant growth, and reduce irrigation frequency. [, , , , , , ]

Q8: How can this compound-based hydrogels be utilized for controlled drug release?

A8: this compound-based hydrogels can encapsulate drug molecules within their network. By controlling the crosslinking density and incorporating specific functional groups, the release rate of the drug can be tailored for desired applications. []

Q9: Can this compound be used to remove heavy metal ions from aqueous solutions?

A9: Yes, this compound-based hydrogels demonstrate potential for removing heavy metal ions from aqueous solutions. The negatively charged carboxylate groups in the polymer can bind to positively charged metal ions, effectively removing them from the solution. []

Q10: What is the environmental impact of this compound-based polymers?

A10: While generally considered non-toxic, the accumulation of non-biodegradable this compound-based polymers in the environment raises concerns. Research is ongoing to develop biodegradable alternatives and efficient degradation methods to mitigate these environmental concerns. []

Q11: What methods are being explored for the degradation of this compound polymers?

A11: Both chemical and biological degradation methods are being explored for breaking down this compound polymers. Chemical methods include oxidation using hydrogen peroxide, while biological methods utilize enzymes or microorganisms capable of degrading the polymer chains. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.